Methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}methyl)-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups, as well as a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}methyl)-2-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of 3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridylthiol with methyl 2-bromo-4-thiophenecarboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}methyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}methyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}methyl)-2-thiophenecarboxylate is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Methyl {[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate: Similar structure but with an adamantyl group instead of a thiophene ring.
{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid: Similar structure but with an acetic acid group instead of a thiophene ring.
Uniqueness
Methyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridyl]sulfanyl}methyl)-2-thiophenecarboxylate is unique due to the presence of both a pyridine and a thiophene ring, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C15H11F3N2O2S2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 4-[[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H11F3N2O2S2/c1-8-3-12(15(16,17)18)20-13(10(8)5-19)24-7-9-4-11(23-6-9)14(21)22-2/h3-4,6H,7H2,1-2H3 |
InChI Key |
ZYKIAPHFYRDZTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CSC(=C2)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.